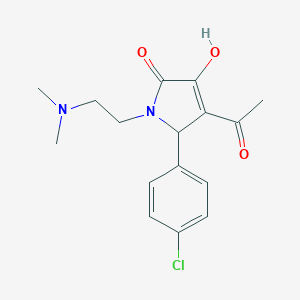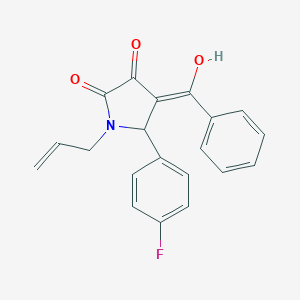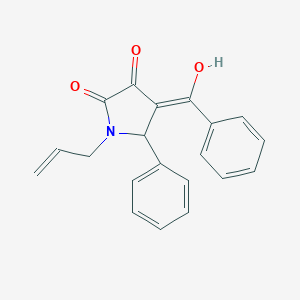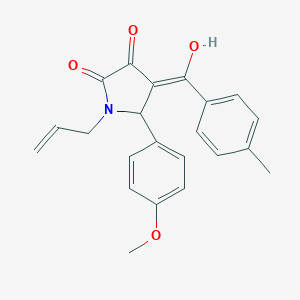![molecular formula C20H17Cl2N3O2S B282597 N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282597.png)
N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various areas of research, including medicinal chemistry, drug discovery, and biochemistry. In
Wirkmechanismus
The exact mechanism of action of N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is its broad-spectrum antimicrobial activity. It has also shown potential as an anticancer agent. However, one of the limitations of this compound is its toxicity. It can be toxic to normal cells at higher concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One of the major areas of research is to explore its potential as an anticancer agent. Further studies are needed to understand the mechanism of action and to optimize the dosage and delivery methods. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity. Another area of research is to explore its potential as an antimicrobial agent. Further studies are needed to explore its efficacy against various microorganisms and to optimize the dosage and delivery methods.
Synthesemethoden
The synthesis of N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 2,4-dichlorobenzaldehyde with methylglyoxal in the presence of ammonium acetate. This reaction results in the formation of 4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole.
The second step involves the reaction of the above product with sodium sulfide and benzyl bromide in the presence of potassium carbonate. This reaction results in the formation of N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. The compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has shown potential in various areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and antiviral properties. It has also been investigated for its potential as an anticancer agent.
Eigenschaften
Molekularformel |
C20H17Cl2N3O2S |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
N-benzyl-2-[(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-25-19(27)17(9-14-7-8-15(21)10-16(14)22)24-20(25)28-12-18(26)23-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,23,26)/b17-9- |
InChI-Schlüssel |
JUJKWOQYWCNMNC-MFOYZWKCSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/N=C1SCC(=O)NCC3=CC=CC=C3 |
SMILES |
CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N=C1SCC(=O)NCC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N=C1SCC(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)

![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)




![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)